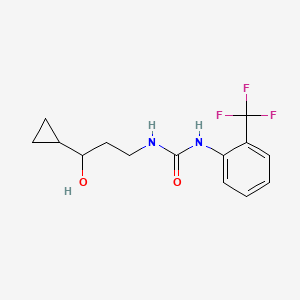

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-(3-cyclopropyl-3-hydroxypropyl)-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2/c15-14(16,17)10-3-1-2-4-11(10)19-13(21)18-8-7-12(20)9-5-6-9/h1-4,9,12,20H,5-8H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLHAONSPBLARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)NC2=CC=CC=C2C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, is a synthetic organic compound with significant potential in medicinal chemistry. This compound exhibits unique structural features that contribute to its biological activity, particularly in areas such as anti-inflammatory and anticancer research. This article provides a detailed overview of the biological activity of this compound, backed by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 330.30 g/mol. Its structure includes a cyclopropyl group, a hydroxypropyl chain, and a trifluoromethyl-substituted phenyl ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇F₃N₂O₃ |

| Molecular Weight | 330.30 g/mol |

| CAS Number | 1396854-00-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

- Enzyme Modulation : The compound can bind to enzymes, modulating their activity and potentially leading to therapeutic effects.

- Disruption of Protein-Protein Interactions : It may interfere with protein interactions crucial for cellular processes, thereby exerting anti-inflammatory and anticancer effects.

Antimicrobial Activity

Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 12.9 μM to 25.9 μM, indicating potential bactericidal activity .

Anti-inflammatory Potential

The compound's structure allows it to influence inflammatory pathways. Research has shown that derivatives featuring similar functional groups can modulate NF-κB activity, a key transcription factor in inflammatory responses. Compounds with specific substitutions on the phenyl ring have been linked to varying degrees of anti-inflammatory activity, suggesting that the position and type of substituents significantly affect the biological outcomes .

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating cytotoxicity against various cancer cell lines. For example, compounds structurally similar to 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea have shown promising results in inducing apoptosis in cancer cells. The unique three-dimensional structure enhances binding to protein targets involved in cancer progression .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial properties against MRSA.

- Results : The compound displayed significant antibacterial activity with an MIC comparable to established antibiotics.

-

Investigation into Anti-inflammatory Effects :

- Objective : Assess the modulation of NF-κB by the compound.

- Results : A reduction in NF-κB activity was observed, correlating with decreased inflammatory markers in vitro.

- Cytotoxicity Assay :

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.45 | Induces apoptosis via caspase activation |

| HCT-116 (colon cancer) | 1.20 | Cell cycle arrest at G1 phase |

The mechanism of action involves the activation of caspase pathways, suggesting that the compound may interfere with cell cycle regulation and promote programmed cell death.

Antimicrobial Activity

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea has also shown promising antimicrobial properties. In vitro studies indicate that it selectively inhibits certain bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 4.5 | Disruption of cell wall synthesis |

| Escherichia coli | 8.0 | Inhibition of key metabolic pathways |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Studies

Several case studies have explored the biological activities of similar urea derivatives, providing insights into their therapeutic potential:

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry highlighted that urea derivatives with trifluoromethyl groups exhibited enhanced cytotoxic activity against leukemia cell lines compared to traditional chemotherapeutics. This suggests that structural modifications can significantly impact efficacy.

- Antimicrobial Efficacy : Research published in the European Journal of Medicinal Chemistry demonstrated that urea compounds could selectively inhibit enzymes associated with bacterial resistance mechanisms, indicating their potential as novel antibiotics.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(3-cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea?

Answer:

The compound can be synthesized via urea bond formation between an isocyanate and an amine. Key steps include:

- Reactant selection : Use 3-cyclopropyl-3-hydroxypropylamine and 2-(trifluoromethyl)phenyl isocyanate as precursors .

- Solvent optimization : Inert solvents like dichloromethane or toluene under reflux ensure controlled reactivity .

- Catalysis : Triethylamine (NEt₃) neutralizes HCl byproducts, improving yield .

- Purification : Column chromatography or recrystallization isolates the product. For analogs, sodium trifluoromethanesulfinate has been used to introduce trifluoromethyl groups in similar urea derivatives .

Advanced: How can regioselectivity challenges in urea bond formation be addressed?

Answer:

Regioselectivity issues arise when competing nucleophiles (e.g., hydroxyl vs. amine groups) react. Mitigation strategies include:

- Protecting groups : Temporarily block the hydroxyl group on the cyclopropylpropyl chain using silyl ethers (e.g., TBSCl) to direct reactivity toward the amine .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions, as seen in analogous syntheses of trifluoromethylphenyl ureas .

- Kinetic vs. thermodynamic control : Adjust solvent polarity (e.g., switching from THF to DMF) to favor desired intermediates .

Basic: What analytical techniques validate the compound’s structural integrity?

Answer:

- NMR spectroscopy :

- HRMS : Validate molecular formula (e.g., C₁₇H₂₀F₃N₂O₂ requires exact mass 365.1445) .

- IR spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) confirms bond formation .

Advanced: How can computational methods predict bioactivity and binding mechanisms?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). For example, urea derivatives often bind ATP pockets via hydrogen bonds with the urea carbonyl .

- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. phenyl groups) with activity trends from in vitro assays .

- DFT calculations : Predict electronic effects of the trifluoromethyl group on reactivity and stability .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .

- Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative potential .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

- Batch variability : Ensure compound purity (>95% by HPLC) to exclude impurities affecting results .

- Assay conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) .

- Meta-analysis : Compare structural analogs (e.g., 3-trifluoromethylphenyl vs. 4-chlorophenyl ureas) to identify substituent-specific trends .

Basic: What solvents optimize solubility for in vivo studies?

Answer:

- Polar aprotic solvents : DMSO (≤10% v/v) for stock solutions.

- Aqueous buffers : Use cyclodextrins or PEG-400 to enhance solubility in PBS .

- Avoid : Ethanol or acetone, which may denature proteins in biological assays .

Advanced: How to design a Structure-Activity Relationship (SAR) study for this compound?

Answer:

- Vary substituents : Synthesize analogs with modified cyclopropyl (e.g., cyclobutyl) or trifluoromethyl (e.g., methylsulfonyl) groups .

- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using X-ray crystallography or docking .

- Dose-response curves : Quantify EC₅₀/IC₅₀ values across analogs to rank potency .

Basic: What safety precautions are critical during synthesis?

Answer:

- Ventilation : Handle isocyanates in a fume hood due to respiratory hazards .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .

- Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: How can flow chemistry improve synthesis scalability and sustainability?

Answer:

- Continuous flow reactors : Enhance mixing and heat transfer for exothermic urea-forming reactions .

- Solvent recycling : Integrate in-line distillation to reuse toluene or dichloromethane .

- DoE optimization : Use factorial design to maximize yield while minimizing waste (e.g., reduce reaction time from 24h to 6h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.